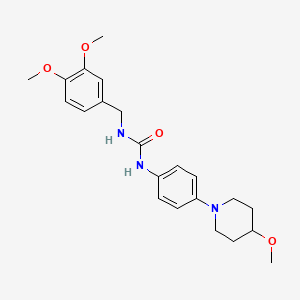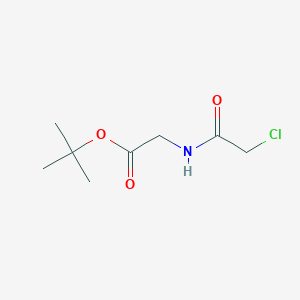
Tert-butyl 2-(2-chloroacetamido)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(2-chloroacetamido)acetate is a chemical compound with the CAS Number: 500309-13-7 . It has a molecular weight of 207.66 . The IUPAC name for this compound is tert-butyl (2-chloroacetyl)glycinate . The compound is typically used for research purposes.
Molecular Structure Analysis
The InChI code for Tert-butyl 2-(2-chloroacetamido)acetate is1S/C8H14ClNO3/c1-8(2,3)13-7(12)5-10-6(11)4-9/h4-5H2,1-3H3,(H,10,11) . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
Tert-butyl 2-(2-chloroacetamido)acetate has a melting point of 67-68 degrees Celsius .Wissenschaftliche Forschungsanwendungen
1. Radical Initiation and Polymer Synthesis
Tert-butyl peracetate serves as a radical initiator, often used with a metal catalyst or photoactivator. It is pivotal in the free radical initiation for polymer synthesis, a key process in materials science. The compound's physical properties, such as its solubility in organic solvents and handling precautions due to its potential for exothermic decomposition, make it suitable for these applications (Powell, 2012).
2. Synthesis of N-tert-Butyl-Trans-α-Ethoxycarbonyl-β-Phenyl-β-Lactam
In a study by Fördős et al., tert-butyl peracetate was used in the octacarbonyldicobalt-catalyzed carbonylation of ethyl diazoacetate, leading to the synthesis of N-tert-Butyl-trans-α-ethoxycarbonyl-β-phenyl-β-lactam. This synthesis involves a complex mechanism involving the formation of (ethoxycarbonyl)ketene, highlighting the compound's role in organic synthesis (Fördős et al., 2009).
3. Preparation of Acetoacetic Acid Derivatives
The reaction of various nucleophiles with tert-butyl acetoacetate is a method for preparing a range of acetoacetic acid derivatives. This process is important in the synthesis of acetoacetates and acetoacetamides from alcohols and amines, demonstrating the compound's versatility in organic chemistry (Witzeman & Nottingham, 1991).
4. Alkylation of Acetates with Primary Alcohols
A study conducted by Iuchi et al. demonstrated the alkylation of acetates with primary alcohols using tert-butyl acetate. This method provides a direct route to carboxylates, crucial in organic and industrial chemistry. The study underscores the role of tert-butyl acetate in novel synthetic pathways (Iuchi, Obora, & Ishii, 2010).
5. Synthesis of Dialkyl Bifuranyl Dicarboxylates
Tert-butyl isocyanide's reaction with electron-deficient acetylenic esters, in the presence of specific compounds, leads to the formation of dialkyl 5-tert-butylamino-[2,2']bifuranyl-3,4-dicarboxylates. This illustrates its application in the synthesis of specialized organic compounds (Yavari, Nasiri, Moradi, & Djahaniani, 2004).
6. Photocatalytic Degradation Studies
In environmental applications, tert-butyl compounds have been studied for the photocatalytic degradation of pharmaceutical agents, as in the case of salbutamol, using titanium dioxide as a photocatalyst. This research contributes to understanding the environmental impact and degradation pathways of such compounds (Sakkas et al., 2007).
Eigenschaften
IUPAC Name |
tert-butyl 2-[(2-chloroacetyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3/c1-8(2,3)13-7(12)5-10-6(11)4-9/h4-5H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUOTPQPSKNCRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2-chloroacetamido)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2821640.png)
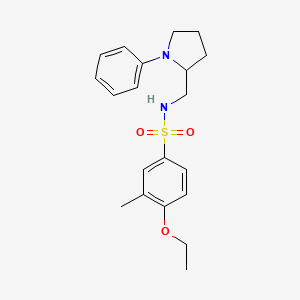
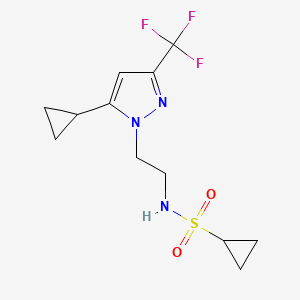
![N-[3-(acetylamino)phenyl]-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2821645.png)

![(6-Cyclopentyloxypyridin-3-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2821647.png)

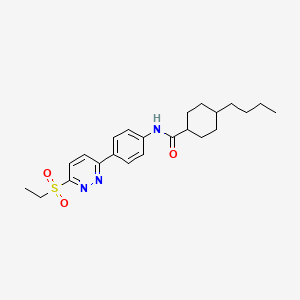
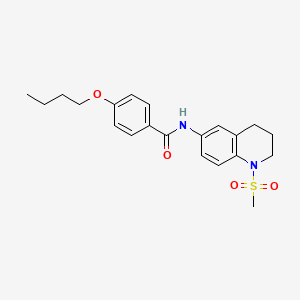

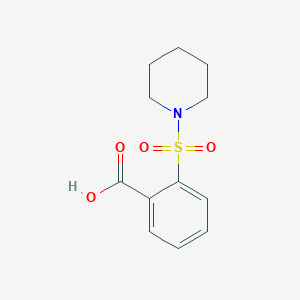
![2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B2821660.png)
